molecular formula C8H8ClF B081784 2-Chloro-5-fluoro-1,3-dimethylbenzene CAS No. 14994-16-2

2-Chloro-5-fluoro-1,3-dimethylbenzene

Cat. No. B081784
CAS RN: 14994-16-2
M. Wt: 158.6 g/mol
InChI Key: MVJOCJGXPDHQEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-fluoro-1,3-dimethylbenzene often involves halogenation and methylation steps. Techniques such as aromatic nucleophilic substitution have been employed for the synthesis of fluorinated benzene derivatives, demonstrating the feasibility of introducing halogens and methyl groups onto the benzene ring in a controlled manner (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of halogenated dimethylbenzenes is influenced by the electron-withdrawing effects of the halogens, which can impact the electronic distribution around the benzene ring. Crystallographic studies provide insights into the arrangement of substituents and the overall geometry of the molecule, highlighting the role of steric and electronic factors in determining molecular conformation (Thakur et al., 2010).

Chemical Reactions and Properties

Chemical reactions of 2-Chloro-5-fluoro-1,3-dimethylbenzene include electrophilic and nucleophilic substitutions facilitated by the presence of halogens. The fluorine and chlorine atoms can undergo replacement under specific conditions, leading to a variety of derivatives. The reactivity towards nucleophilic substitution is particularly noteworthy, as it allows for the introduction of different functional groups into the molecule (Goryunov et al., 2010).

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
    • Methods of Application : The specific methods of synthesis were not detailed in the source, but it mentions that various methods of synthesizing TFMP derivatives have been reported .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Suzuki Coupling Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene is used in the Suzuki coupling reaction with arylboronic acids .
    • Methods of Application : The specific methods of this reaction were not detailed in the source .
    • Results or Outcomes : The outcome of this reaction is not specified in the source .
  • Electrophilic Aromatic Substitution

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene can undergo electrophilic aromatic substitution . This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Methods of Application : The specific methods of this reaction were not detailed in the source .
    • Results or Outcomes : The outcome of this reaction is not specified in the source .
  • Palladium-Catalyzed Cyanation Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene undergoes a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .
    • Methods of Application : The specific methods of this reaction were not detailed in the source .
    • Results or Outcomes : The outcome of this reaction is not specified in the source .
  • Electrophilic Aromatic Substitution

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene can undergo electrophilic aromatic substitution . This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Methods of Application : The specific methods of this reaction were not detailed in the source .
    • Results or Outcomes : The outcome of this reaction is not specified in the source .
  • Palladium-Catalyzed Cyanation Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Chloro-5-fluoro-1,3-dimethylbenzene undergoes a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .
    • Methods of Application : The specific methods of this reaction were not detailed in the source .
    • Results or Outcomes : The outcome of this reaction is not specified in the source .

Safety And Hazards

2-Chloro-5-fluoro-1,3-dimethylbenzene is toxic and should be handled with care . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . It should be kept away from open flames and high-temperature areas during use and storage .

properties

IUPAC Name

2-chloro-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJOCJGXPDHQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471604
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-1,3-dimethylbenzene

CAS RN

14994-16-2
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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